Methyl 4-(trifluoromethyl)picolinate
CAS No.: 455941-78-3
Cat. No.: VC1867081
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 455941-78-3 |
---|---|
Molecular Formula | C8H6F3NO2 |
Molecular Weight | 205.13 g/mol |
IUPAC Name | methyl 4-(trifluoromethyl)pyridine-2-carboxylate |
Standard InChI | InChI=1S/C8H6F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3 |
Standard InChI Key | DMCIYNOPRUVFHE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NC=CC(=C1)C(F)(F)F |
Canonical SMILES | COC(=O)C1=NC=CC(=C1)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Identity and Structural Characteristics
Methyl 4-(trifluoromethyl)picolinate is a pyridine derivative with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . The compound is formally known as 2-pyridinecarboxylic acid, 4-(trifluoromethyl)-, methyl ester and is assigned the CAS registry number 455941-78-3 . Its structure features a pyridine ring with a trifluoromethyl substituent at the 4-position and a methyl ester group at the 2-position.
The compound's chemical structure is characterized by the electron-withdrawing trifluoromethyl group, which significantly influences its chemical reactivity and physical properties. The presence of this group enhances the lipophilicity of the molecule, a feature that is particularly valuable in pharmaceutical applications where membrane permeability is important.
Physical and Chemical Properties
Methyl 4-(trifluoromethyl)picolinate exists as a colorless to light yellow liquid at room temperature . Unlike some of its structural analogs such as methyl 4-hydroxy-6-(trifluoromethyl)picolinate, which appears as a solid with a melting point of 169-171°C, this compound maintains its liquid state under normal conditions.
Table 1: Physical and Chemical Properties of Methyl 4-(trifluoromethyl)picolinate
The compound's trifluoromethyl group contributes significantly to its chemical behavior. This electron-withdrawing group affects the electron distribution in the pyridine ring, influencing both the basicity of the nitrogen atom and the reactivity of the compound in various chemical transformations.
Synthesis and Preparation Methods
Synthetic Routes
Chemical Reactivity
Functional Group Reactivity
Methyl 4-(trifluoromethyl)picolinate contains multiple reactive sites that can participate in various chemical transformations:
-
Ester Group: The methyl ester functionality can undergo typical ester reactions including hydrolysis, transesterification, and reduction.
-
Pyridine Ring: As a heterocyclic compound, the pyridine ring can participate in electrophilic and nucleophilic substitution reactions, though the electron-withdrawing trifluoromethyl group alters the electronic properties of the ring compared to unsubstituted pyridine.
-
Trifluoromethyl Group: While the CF3 group is generally stable, it influences the reactivity of adjacent positions on the pyridine ring.
Common Reactions
Table 2: Common Reactions of Methyl 4-(trifluoromethyl)picolinate
Reaction Type | Reagents | Expected Products | Conditions |
---|---|---|---|
Hydrolysis | NaOH or KOH | 4-(Trifluoromethyl)picolinic acid | Aqueous solution, heating |
Reduction | LiAlH4 or NaBH4 | 4-(Trifluoromethyl)picolinyl alcohol | Dry solvent, low temperature |
Amidation | Amines | 4-(Trifluoromethyl)picolinamides | Various conditions |
Cross-coupling | Boronic acids, Pd catalysts | 4-(Trifluoromethyl)-substituted pyridines | Standard cross-coupling conditions |
The presence of the trifluoromethyl group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. This property can be exploited in designing selective reactions for creating more complex molecules.
Applications in Synthetic Chemistry
Building Block in Organic Synthesis
Methyl 4-(trifluoromethyl)picolinate serves as a valuable building block in organic synthesis, particularly in the preparation of biologically active compounds. The incorporation of trifluoromethyl groups in organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.
This compound provides a convenient entry point for introducing both the pyridine ring and the trifluoromethyl group into more complex structures. The ester functionality offers a handle for further derivatization, making it useful in constructing diverse molecular architectures.
Pharmaceutical Relevance
Pyridine derivatives containing trifluoromethyl substituents show significant pharmaceutical potential. Related compounds have demonstrated various biological activities, including:
-
Antimicrobial properties
-
Enzyme inhibition
-
Receptor modulation
-
Agrochemical applications
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural Analogs and Structure-Activity Relationships
Related Picolinate Derivatives
Several structural analogs of methyl 4-(trifluoromethyl)picolinate have been reported and studied:
-
Methyl 4-hydroxy-6-(trifluoromethyl)picolinate: Contains a hydroxyl group at position 4 and the trifluoromethyl group at position 6.
-
Methyl 4-bromo-5-(trifluoromethyl)picolinate: Features a bromine atom at position 4 and the trifluoromethyl group at position 5.
-
Methyl 4-chloro-6-(trifluoromethyl)picolinate: Contains a chlorine atom at position 4 and the trifluoromethyl group at position 6 .
-
Methyl 5-methoxy-4-(trifluoromethyl)picolinate: Has a methoxy group at position 5 and the trifluoromethyl group at position 4.
These structural variations allow for investigation of structure-activity relationships in different applications.
Structural Comparison
Table 3: Comparison of Methyl 4-(trifluoromethyl)picolinate with Structural Analogs
Compound | Position of CF3 | Other Substituents | Key Differences |
---|---|---|---|
Methyl 4-(trifluoromethyl)picolinate | 4 | None | Reference compound |
Methyl 4-hydroxy-6-(trifluoromethyl)picolinate | 6 | 4-OH | Different CF3 position, additional OH group |
Methyl 4-bromo-5-(trifluoromethyl)picolinate | 5 | 4-Br | Different CF3 position, additional Br atom |
Methyl 4-chloro-6-(trifluoromethyl)picolinate | 6 | 4-Cl | Different CF3 position, additional Cl atom |
Methyl 5-methoxy-4-(trifluoromethyl)picolinate | 4 | 5-OCH3 | Same CF3 position, additional methoxy group |
The position of the trifluoromethyl group and the presence of additional functional groups significantly affect the chemical and biological properties of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume